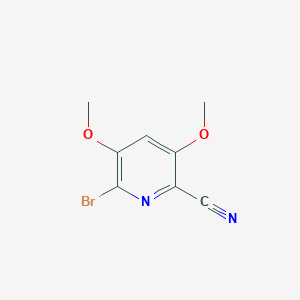
6-Bromo-3,5-dimethoxypicolinonitrile
Übersicht
Beschreibung
6-Bromo-3,5-dimethoxypicolinonitrile is a chemical compound with the molecular formula C8H6BrNO3. This compound is notable for its bromine and methoxy groups attached to the pyridine ring, as well as the nitrile group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The bromination step can be achieved using bromine in the presence of a suitable catalyst, such as ferric bromide, under controlled conditions to ensure selective substitution at the 6-position.
Industrial Production Methods: In an industrial setting, the production of 6-Bromo-3,5-dimethoxypicolinonitrile may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and control. The use of automated systems for the addition of reagents and precise temperature control can help achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-3,5-dimethoxypicolinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can produce primary amines.
Substitution: Substitution reactions can lead to the formation of various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3,5-dimethoxypicolinonitrile has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the field of heterocyclic chemistry.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-Bromo-3,5-dimethoxypicolinonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-3,5-dimethoxypicolinonitrile is similar to other brominated pyridines, such as 2-bromopyridine and 3-bromopyridine. its unique combination of methoxy and nitrile groups sets it apart, providing distinct chemical properties and reactivity. These differences make it a valuable compound in various applications where specific functional groups are required.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
6-bromo-3,5-dimethoxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-12-6-3-7(13-2)8(9)11-5(6)4-10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCGXYFHNOTWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1C#N)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















